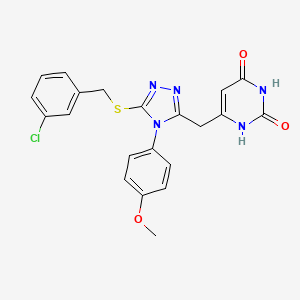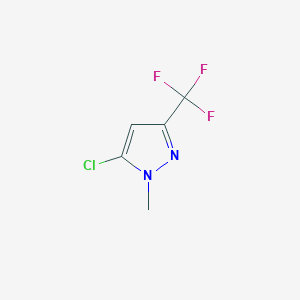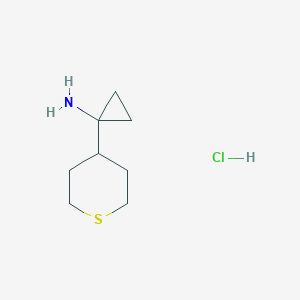
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrazole derivatives involves multi-step reactions, starting from specific precursors to achieve the desired molecular framework. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been described, highlighting the complexity and precision required in synthesizing such compounds. These processes often involve intermediate formations, careful control of reaction conditions, and purification steps to achieve high purity and yield (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's physical and chemical behavior. X-ray crystallography is a common technique used for this purpose, providing detailed information about the atomic arrangement and molecular geometry. For instance, studies on similar compounds have shown specific crystalline structures and molecular docking studies to explore their interaction with biological molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving tetrazole derivatives can be varied, including cyclooxygenase inhibition, highlighting their potential in medicinal chemistry. However, detailed reactions specific to "2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide" may involve nitration, chlorination, and amidation steps, reflecting the compound's reactivity and functional group transformations (Al-Hourani et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Various compounds with structural similarities have been synthesized using different starting materials and reaction pathways. For example, chlorantraniliprole, a related compound, is synthesized from 3-methyl-2-nitrobenzoic acid through esterification, reduction, chlorination, and aminolysis processes (Chen Yi-fen et al., 2010). This illustrates the complex synthetic routes that can be employed for related chemical entities.
- Crystal Engineering : Studies on molecular tapes mediated via hydrogen bonds and halogen bonds in complexes offer insights into how such interactions can be exploited for crystal design (B. K. Saha et al., 2005). This knowledge could be applicable in understanding the crystalline properties of related compounds.
Potential Applications
- Antitumor Agents : Some compounds structurally similar to the one have been investigated for their hypoxia-selective cytotoxicity, offering a pathway to developing novel antitumor agents (B. Palmer et al., 1996). Such research underlines the potential therapeutic applications of chemically related entities.
- Chemical Sensors : The synthesis and characterization of compounds for their luminescence sensing capabilities highlight the potential use of similar compounds in detecting specific chemicals or biological markers (B. Shi et al., 2015).
Propiedades
IUPAC Name |
2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-10-3-4-12(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-13(24(26)27)5-6-15(14)18/h3-8H,9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARRQVNDRGPKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)




![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)

![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2484336.png)
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2484340.png)
